![molecular formula C13H11ClFNO2S B5492495 4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide](/img/structure/B5492495.png)
4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide
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Description
“4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide . The molecular formula of this compound is C13H12FNO2S .
Molecular Structure Analysis
The molecular structure of “4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide” is complex. It contains a benzene ring, a sulfonamide group, and fluorine and chlorine atoms . The presence of these groups can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide” are not available, similar compounds have been involved in various chemical reactions. For example, some benzenesulfonamide derivatives have been used in the synthesis of novel analgesic agents .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIXSWPDAVQTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-fluoro-4-methylphenyl)benzenesulfonamide |
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